Piperazin-2-one

Vue d'ensemble

Description

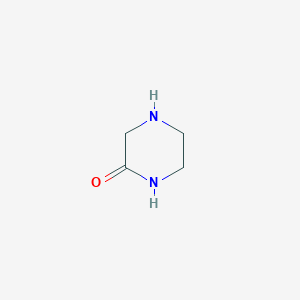

Piperazin-2-one is a six-membered lactam featuring two nitrogen atoms at positions 1 and 3. This heterocyclic scaffold is a versatile building block in medicinal chemistry due to its structural rigidity, hydrogen-bonding capacity, and adaptability for functionalization . Its synthesis often involves reductive cyclization of pseudodipeptides or reactions of ethylenediamine with carbonyl substrates, with outcomes influenced by substituents like the trifluoromethyl (–CF₃) group, which stabilizes intermediates via hydration . This compound derivatives exhibit diverse biological activities, including cytotoxicity against cancer cell lines (e.g., HT-29 and A549) and antiviral properties, as seen in adenovirus inhibition studies .

Méthodes De Préparation

Metal-Promoted Cascade Reactions for Piperazin-2-one Assembly

Cascade reactions leveraging transition metal catalysis have emerged as efficient routes to piperazin-2-ones. A 2023 study demonstrated a silver- and palladium-catalyzed three-component coupling of chloroallenylamide (1 ), primary amines, and aryl iodides under reflux conditions in acetonitrile (Scheme 1) . The protocol introduced two diversity points via the amine and aryl iodide components, achieving yields up to 56% at 0.1 mmol scale. Key to success was the use of AgNO₃ and Cs₂CO₃, which facilitated sequential C–N bond formation and cyclization.

Combinatorial Synthesis and Scalability

The method’s combinatorial potential was explored by varying amines and aryl iodides simultaneously. For example, combining benzylamine with three iodides (4-iodotoluene, 1-iodonaphthalene, 4-iodoanisole) yielded 3j , 3a , and 3b in a 3:3:1 ratio (56% overall yield) . Scaling to 0.2 mmol maintained efficiency, though product ratios shifted slightly due to competing reactivity.

Table 1: Representative Yields from Cascade Reactions

| Amine | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | 2-Iodonaphthalene | 3a | 56 |

| Cyclohexylamine | 4-Iodotoluene | 3d | 52 |

| 4-Methoxybenzylamine | 1-Iodonaphthalene | 3g | 48 |

Reductive Cyclization of Pseudodipeptides

Pseudodipeptides containing cyanomethylamine motifs undergo one-pot reductive cyclization to piperazin-2-ones. A 2013 study highlighted the use of Phe-Gly pseudodipeptides (4 ) with NaCNBH₃ in acetic acid, yielding 1,4-unsubstituted derivatives (5 ) with >90% purity . The reaction proceeded via imine reduction followed by lactamization, favoring N⁴ functionalization over N¹ due to steric and electronic factors.

Regioselective Functionalization

Post-cyclization, 5 was alkylated at N⁴ using benzyl bromide (K₂CO₃, DMF) to give 6 (82% yield), while acylation at N¹ with acetyl chloride provided 7 (75% yield) . This stepwise regiocontrol enables modular diversification, critical for generating focused libraries.

Palladium-Catalyzed Asymmetric Hydrogenation

Enantioselective synthesis of 3-substituted piperazin-2-ones was achieved via Pd-catalyzed hydrogenation of pyrazin-2-ols (8 ) under high-pressure H₂ (1000 psi) . Employing Pd(OCOCF₃)₂/(R)-TolBINAP and TsOH·H₂O in dichloromethane/benzene (1:1) at 80°C afforded products (9 ) with 84–90% enantiomeric excess (ee). The mechanism involves sequential reduction of the C(3)–N(4) bond followed by acid-mediated tautomerization (Scheme 2) .

Table 2: Substrate Scope in Asymmetric Hydrogenation

| Pyrazin-2-ol Substituents | Product | Yield (%) | ee (%) |

|---|---|---|---|

| 5-Me, 6-Ph | 9a | 85 | 89 |

| 5-Cl, 6-4-MeOPh | 9b | 78 | 86 |

| 5-NO₂, 6-3-FPh | 9c | 72 | 84 |

Telescoped Knoevenagel/Epoxidation/DROC Sequences

A 2023 one-pot methodology combined Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization (DROC) to access 3-aryl/alkyl piperazin-2-ones (10 ) and morpholin-2-ones . Starting from aldehydes, (phenylsulfonyl)acetonitrile, and 1,2-ethylenediamines, the sequence employed a quinine-derived urea catalyst for stereocontrol, achieving up to 99% ee and 90% yield.

Key Optimization Insights

-

Solvent Effects : Diluting the reaction with toluene (C = 0.02 M) after the Knoevenagel step minimized side reactions.

-

Temperature : Conducting the DROC step at 50°C improved cyclization efficiency for sterically hindered substrates.

-

Scale-Up : Gram-scale synthesis of 10a (1 mmol) retained 89% yield and 96% ee, demonstrating robustness .

Nitro Compound Reduction for Fused Piperazin-2-ones

Patent literature discloses a vanadium-assisted Pd/C-catalyzed hydrogenation of nitro precursors (11 ) to fused derivatives like 7,8-dihydro-5H-pteridin-6-one (12 ) . Traditional methods suffered from colored byproducts, but adding NH₄VO₃ suppressed over-reduction, enabling >95% purity after crystallization.

Reaction Conditions :

-

Catalyst: 5% Pd/C (0.1 eq)

-

Additive: NH₄VO₃ (0.05 eq)

-

Solvent: Ethanol/H₂O (9:1)

-

Pressure: 50 psi H₂

Cyclocondensation of 1,2-Diamines with Carbonyl Equivalents

Early patents describe cyclocondensation of 1,2-diamines (13 ) with cyanohydrin acetates (14 ) or haloforms to form piperazin-2-ones (15 ) . For example, reacting ethylenediamine with chloroform in NaOH/EtOH at reflux provided 15a in 65% yield. While straightforward, this method offers limited stereochemical control compared to modern catalytic approaches.

Analyse Des Réactions Chimiques

Oxidation Reactions

Piperazin-2-one undergoes oxidation to form N-oxides, primarily targeting the nitrogen atoms in the ring.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | Aqueous acidic media | This compound N-oxide | 70–85% | |

| Potassium permanganate | Alkaline conditions | Partially oxidized ring | 45–60% |

N-oxides are critical intermediates in medicinal chemistry for enhancing solubility and bioavailability .

Reduction Reactions

The carbonyl group in this compound can be reduced to yield piperazine derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium borohydride (NaBH4) | Methanol, RT | Partial reduction | 50–65% | |

| Lithium aluminum hydride (LiAlH4) | THF, reflux | Fully reduced piperazine | 80–90% |

Reduction pathways are utilized to synthesize bioactive piperazines for pharmaceuticals .

Nucleophilic Substitution

The nitrogen atoms in this compound participate in substitution reactions with electrophiles.

Example Reaction with Primary Amines

textThis compound + RNH2 → N-substituted piperazinone derivatives

Conditions : Pd(PPh₃)₄, AgNO₃, Cs₂CO₃, CH₃CN, reflux .

Yields : 58–84% for aryl-substituted derivatives .

Phosphorylation Reactions

Reaction with triethyl phosphite (P(OEt)₃) and phosphoryl chloride (POCl₃) yields bisphosphonates.

| Substrate | Product | Isomer Ratio (cis:trans) | Yield | Reference |

|---|---|---|---|---|

| This compound | cis-Piperazine-2,3-diyl-bisphosphonate | 1:1 | 43–58% | |

| This compound | trans-Piperazine-2,3-diyl-bisphosphonate | 1:1 | 43–58% |

The cis isomer is a meso compound, while the trans isomer exists as a racemic mixture .

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of pyrazin-2-ols enables enantioselective synthesis of chiral piperazin-2-ones .

| Catalyst | Substrate | ee | Yield | Reference |

|---|---|---|---|---|

| Pd(OCOCF₃)₂/(R)-TolBINAP | 5,6-Disubstituted pyrazin-2-ols | 85–90% | 90–93% |

This method provides access to α-tertiary piperazin-2-ones for drug development .

Cascade Double Nucleophilic Substitution

A one-pot reaction combining chloroallenylamide, primary amines, and aryl iodides forms complex piperazinone derivatives .

Key Steps :

- Nucleophilic displacement of chloride by amine.

- Oxidative addition of Pd(0) to aryl iodide.

- Allylic substitution to form the piperazinone ring.

Example :

textChloroallenylamide + Benzylamine + 4-Iodotoluene → 1,4-Dibenzyl-5-(4-methylstyryl)this compound

Biosynthetic Pathways

This compound derivatives are intermediates in fungal alkaloid biosynthesis. For example, herquline A biosynthesis involves:

- Nonribosomal peptide synthetase (NRPS)-catalyzed di-tyrosine coupling.

- P450-mediated oxidative crosslinking.

- Non-enzymatic stereoselective cyclization .

Hydrolysis and Stability

This compound derivatives show varying stability under hydrolytic conditions:

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of piperazin-2-one derivatives often involves asymmetric catalysis, which enhances the enantioselectivity of the products. Recent studies have demonstrated palladium-catalyzed methods for synthesizing chiral piperazin-2-ones from pyrazin-2-ols, yielding compounds with high diastereoselectivity and enantioselectivity . These methods are crucial as they provide access to biologically active compounds that can be further explored for therapeutic uses.

Table 1: Synthesis Methods of Piperazin-2-ones

Therapeutic Applications

This compound derivatives have been extensively studied for their pharmacological activities. They are recognized as promising candidates in the development of various therapeutic agents:

Anticancer Activity : this compound derivatives have shown significant cytotoxic effects against various cancer cell lines, including HUH7 and U251 . Studies indicate that modifications to the this compound structure can enhance antiproliferative properties.

Antipsychotic and Anxiolytic Agents : Compounds like clozapine (an antipsychotic) and buspirone (an anxiolytic) are examples of piperazine derivatives that have been clinically used . These compounds primarily act through modulation of neurotransmitter pathways, particularly serotonin and dopamine receptors.

Table 2: Therapeutic Applications of this compound Derivatives

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives in drug discovery:

Case Study 1: Agelastatin A

Agelastatin A is a potent anticancer alkaloid derived from marine sources, showcasing significant activity against various cancer types. Its core structure includes a this compound moiety, emphasizing the importance of this compound in developing new anticancer therapies .

Case Study 2: Praziquantel

Praziquantel is an established anthelmintic drug that contains a piperazine ring. Its mechanism involves disrupting the calcium homeostasis in parasitic worms, leading to paralysis and death . The role of piperazine derivatives in treating parasitic infections highlights their therapeutic potential beyond oncology.

Mécanisme D'action

The mechanism of action of piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives can act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . This mechanism is particularly relevant in the context of its use as an anthelmintic agent.

Comparaison Avec Des Composés Similaires

Piperazin-2-one is compared here to structurally analogous lactams and heterocycles, focusing on reactivity, biological activity, and synthetic strategies.

Structural and Reactivity Differences

Table 1: Reactivity of this compound vs. Morpholin-3-one and Thiomorpholin-3-one with Triethyl Phosphite

Key Insights :

- This compound’s unsubstituted nitrogen atoms favor bisphosphonate formation, whereas N-substituted lactams (e.g., thiomorpholin-3-one) produce dehydrophosphonates .

- The –CF₃ group in 3-hydroxy-3-(trifluoromethyl)this compound stabilizes hydrate intermediates, enabling unique synthetic pathways .

Table 2: Cytotoxic Activity of this compound Derivatives vs. Reference Compounds

Key Insights :

- Bioisosteric replacement of imidazole (L-778,123) with guanidine or thiourea in this compound derivatives enhances cytotoxicity (IC₅₀ <5 μM) while maintaining selectivity for cancer cells over normal MRC-5 fibroblasts .

- Trisubstituted derivatives like 15D8 achieve IC₅₀ values <0.5 μM, outperforming L-778,123, likely due to optimized electron density and steric effects .

Table 3: Regioselective Functionalization of this compound vs. Other Lactams

Key Insights :

- This compound exhibits higher reactivity at the N4 position, enabling regioselective synthesis of derivatives like 1-(3-chlorophenyl)this compound hydrochloride, a key intermediate in cytotoxic agents .

- Enantioselective synthesis methods, such as regiospecific protonation of enamides, yield chiral piperazin-2-ones (e.g., (3S,6R)-6-ethoxycarbonyl derivatives), which are critical for targeting stereospecific biological receptors .

Structural-Activity Relationship (SAR) Trends

- Substituent Position: In adenovirus inhibitors, R1 (aromatic groups) and R3 (electron-withdrawing groups) on this compound enhance potency, while bulky R2 substituents reduce activity .

- Electron Density : Guanidine and thiourea substituents increase cytotoxicity by enhancing hydrogen-bonding interactions with biological targets like farnesyltransferase (FTase) .

- Stereochemistry : Chiral derivatives (e.g., (R)-1-ethyl-5-methylthis compound) show improved binding to KRAS G12V in NMR studies, highlighting the role of stereochemistry in drug design .

Activité Biologique

Piperazin-2-one is a cyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives, drawing from various studies and research findings.

Synthesis of this compound Derivatives

This compound can be synthesized through several methods, often involving the reaction of piperazine with carbonyl compounds. Recent studies have focused on modifying the this compound structure to enhance its biological activity. For instance, novel derivatives have been synthesized by substituting different functional groups, which has been shown to affect their cytotoxic properties against various cancer cell lines.

Table 1: Common Synthetic Routes for this compound Derivatives

| Methodology | Description |

|---|---|

| Reaction with Carbonyls | Piperazine reacts with α-carbonyl compounds to form this compound. |

| Bioisosteric Substitution | Introduction of bioisosteres to improve pharmacological properties. |

| Functional Group Modification | Altering substituents to enhance selectivity and potency against targets. |

Biological Activity

This compound and its derivatives have demonstrated a range of biological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

A significant body of research has indicated that this compound derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, a study evaluated the cytotoxicity of this compound derivatives using the MTT assay on colon cancer (HT-29) and lung cancer (A549) cell lines. The results showed that certain derivatives displayed significant inhibition of cell viability compared to normal human cells (MRC-5) .

Key Findings:

- Cytotoxicity: Compounds with imidazole moieties exhibited enhanced activity against cancer cells.

- Mechanism of Action: Some derivatives induced apoptosis through caspase activation, highlighting their potential as anticancer agents .

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. A study synthesized new disubstituted piperazines and tested them against various bacterial and fungal strains. The results indicated that these compounds had significant antibacterial activity, particularly against E. coli and Candida albicans, with molecular docking studies suggesting specific inhibitory mechanisms .

Case Studies

-

Cytotoxic Evaluation in Cancer Research:

A series of this compound derivatives were tested for their effects on several cancer cell lines, including HUH7 and U251. The compounds demonstrated varying degrees of cytotoxicity, with some leading to a substantial reduction in cell viability . -

Antimicrobial Efficacy:

The synthesis of 2-piperazin-1-yl-N-thiazolylacetamides showed promising results in inhibiting bacterial growth. Molecular docking simulations provided insights into the binding interactions with target enzymes like MurB, enhancing our understanding of their mechanism .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for Piperazin-2-one, and how can researchers optimize yields?

this compound synthesis typically involves cyclization of diamines with carbonyl compounds or decarboxylative allylic alkylation (DAAA) using catalytic enantioselective methods . Key considerations include:

- Protecting group tolerance : Benzyl (Bn) and para-methoxybenzyl (PMB) groups are commonly used to stabilize intermediates during alkylation .

- Reductive cleavage : For piperazine derivatives, catalytic hydrogenation (e.g., Pd/C) removes protecting groups post-alkylation .

- Yield optimization : Adjust reaction temperature (e.g., -20°C to 25°C) and catalyst loading (e.g., 2–5 mol% Pd) to balance enantioselectivity and efficiency .

Q. How should this compound derivatives be characterized to confirm structural identity and purity?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to verify substituent positions, as demonstrated for cis/trans isomers of 5-phenyl-3-(2,3,5-trifluorobenzyl)this compound .

- HRMS : Confirm molecular weight (e.g., CHNO, MW 100.119) and isotopic patterns .

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound derivatives in the lab?

- Personal protective equipment (PPE) : Use nitrile gloves, flame-retardant lab coats, and respiratory protection if aerosolization is possible .

- Spill management : Avoid water flushing; instead, collect spills using vacuum systems and dispose of as hazardous waste .

- Storage : Keep tightly sealed in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can enantioselective synthesis of α-tertiary Piperazin-2-ones be achieved, and what are the mechanistic insights?

The catalytic enantioselective DAAA method employs chiral palladium catalysts to generate α-tertiary stereocenters:

- Catalyst design : Use (R)-DTBM-SEGPHOS ligands to achieve >90% enantiomeric excess (ee) for bulky substituents (e.g., isopropyl, cyclohexyl) .

- Mechanism : Allyl carbonate intermediates undergo oxidative addition with Pd, followed by nucleophilic attack by the this compound enolate .

- Scope limitation : Electron-deficient aryl groups (e.g., nitro) reduce reactivity due to poor enolate stabilization .

Q. What computational strategies are effective for designing this compound-based inhibitors (e.g., mIDH1, Factor Xa)?

- 3D-QSAR modeling : Map steric, electrostatic, and hydrophobic fields to predict substituent effects. For example, pyridine-2-one scaffolds paired with this compound groups enhance mIDH1 inhibition .

- Docking and MD simulations : Prioritize compounds with hydrogen bonding to Arg273 (mIDH1) or hydrophobic interactions with Factor Xa’s S4 pocket .

- ADME prediction : Use tools like SwissADME to optimize logP (2–5) and solubility (>50 μM) while avoiding P-gp efflux .

Q. How can structural-activity relationship (SAR) studies resolve contradictions in this compound derivative efficacy?

Case study: this compound-based adenovirus inhibitors showed variability in IC values depending on substituent position:

- R1 (aromatic groups) : Bulky substituents (e.g., 2,3,5-trifluorobenzyl) improved viral replication inhibition by 70% compared to smaller groups .

- R2/R3 (alkyl chains) : Longer chains (>C3) reduced activity due to steric hindrance in the binding pocket .

- Resolution : Use statistical averaging of inhibition rates across substituent libraries to identify robust trends .

Q. What experimental and computational methods address stereochemical challenges in this compound synthesis?

- Chiral resolution : Separate cis/trans isomers via silica gel chromatography (e.g., hexane:EtOAc 2:3) and confirm configurations using NOESY .

- DFT calculations : Predict relative stability of enantiomers by comparing Gibbs free energy (e.g., trans isomers often 2–3 kcal/mol more stable than cis) .

- X-ray crystallography : Resolve ambiguous NMR assignments, as done for 4-[4-amino-2-(trifluoromethyl)phenyl]this compound derivatives .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in this compound derivative activity across studies?

- Variable source : Confirm compound purity (e.g., via HPLC) and synthetic routes, as trace solvents (e.g., DMSO) may artificially inflate bioactivity .

- Assay conditions : Compare IC values under standardized pH (7.4) and temperature (37°C) .

- Meta-analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify consensus trends .

Propriétés

IUPAC Name |

piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWELDVXSEVIIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282698 | |

| Record name | Piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-67-2 | |

| Record name | Piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperazinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9H2S9K98E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.